molecular formula C20H18Cl2N2O3S B11159210 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11159210
M. Wt: 437.3 g/mol
InChI Key: WUHUQJHKBBPYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2,6-dichlorobenzaldehyde with thiourea under acidic conditions.

    Acetamide Formation: The thiazole derivative is then reacted with 3,4-dimethoxybenzylamine to form the final acetamide compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chlorine atoms on the phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide include other thiazole derivatives such as:

  • 2-(4-chlorophenyl)-1,3-thiazole
  • 2-(2,4-dichlorophenyl)-1,3-thiazole
  • 2-(3,4-dimethoxyphenyl)-1,3-thiazole

These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C20H18Cl2N2O3S

Molecular Weight

437.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H18Cl2N2O3S/c1-26-16-7-6-12(8-17(16)27-2)10-23-18(25)9-13-11-28-20(24-13)19-14(21)4-3-5-15(19)22/h3-8,11H,9-10H2,1-2H3,(H,23,25)

InChI Key

WUHUQJHKBBPYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.